![molecular formula C13H14ClNO B2446513 1-(8-Chloro-2,3,4,5-tetrahydro-1-benzazepin-1-yl)prop-2-en-1-one CAS No. 2196444-96-7](/img/structure/B2446513.png)
1-(8-Chloro-2,3,4,5-tetrahydro-1-benzazepin-1-yl)prop-2-en-1-one
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Overview
Description
“1-(8-Chloro-2,3,4,5-tetrahydro-1-benzazepin-1-yl)prop-2-en-1-one” is a chemical compound that is part of the 3-benzazepine series . It is related to Lorcaserin, a selective serotonin 5-HT2C receptor agonist used for the treatment of obesity .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves an acylation reaction between 4-chloroaniline and succinic anhydride to obtain 4-(4-chloroaniline)-4-oxobutyric acid. This is followed by an intramolecular Friedel-Craft reaction on 4-(4-chloroaniline)-4-oxobutyric acid to obtain 7-chloro-3,4-tetrahydrobenzo[b]azepine-2,5-one. This compound is then reacted with ethylene glycol to obtain 7-chloro-3,4-tetrahydrobenzo[b]azepine-2-one-5-glycol ketal. The ketal is then reduced, and de-ketalation is carried out under acidic conditions to obtain 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one .properties
IUPAC Name |
1-(8-chloro-2,3,4,5-tetrahydro-1-benzazepin-1-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO/c1-2-13(16)15-8-4-3-5-10-6-7-11(14)9-12(10)15/h2,6-7,9H,1,3-5,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGWIGYXLWOKKHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCCC2=C1C=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(8-Chloro-2,3,4,5-tetrahydro-1-benzazepin-1-yl)prop-2-en-1-one |
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